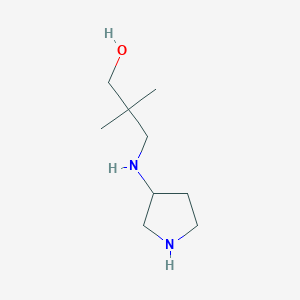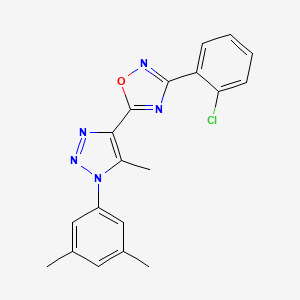![molecular formula C22H22FN5O B2558257 N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]-6-methylpyridine-3-carboxamide CAS No. 1396875-68-5](/img/structure/B2558257.png)
N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]-6-methylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]-6-methylpyridine-3-carboxamide is a complex organic compound that features a pyridazine ring, a piperidine ring, and a fluorophenyl group
Vorbereitungsmethoden
The synthesis of N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]-6-methylpyridine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyridazine ring: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the fluorophenyl group: This step involves the use of fluorinated benzene derivatives, which can be coupled to the pyridazine ring using palladium-catalyzed cross-coupling reactions.
Formation of the piperidine ring: The piperidine ring can be synthesized through cyclization reactions involving amines and suitable electrophiles.
Coupling of the piperidine and pyridazine rings: This step often involves the use of coupling reagents such as EDCI or DCC to form the desired amide bond.
Final modifications: Any additional functional groups, such as the methyl group on the pyridine ring, can be introduced through standard organic reactions like alkylation.
Analyse Chemischer Reaktionen
N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]-6-methylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Wissenschaftliche Forschungsanwendungen
N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]-6-methylpyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Pharmaceutical Development: The compound serves as a lead molecule in the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]-6-methylpyridine-3-carboxamide involves its interaction with specific molecular targets within the body. The compound may bind to receptors or enzymes, modulating their activity and influencing various cellular pathways. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]-6-methylpyridine-3-carboxamide can be compared with other similar compounds, such as:
N-[1-[6-(3-chlorophenyl)pyridazin-3-yl]piperidin-4-yl]-6-methylpyridine-3-carboxamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different pharmacological properties.
N-[1-[6-(3-methylphenyl)pyridazin-3-yl]piperidin-4-yl]-6-methylpyridine-3-carboxamide: The presence of a methyl group on the phenyl ring can influence the compound’s binding affinity and selectivity.
N-[1-[6-(3-trifluoromethylphenyl)pyridazin-3-yl]piperidin-4-yl]-6-methylpyridine-3-carboxamide: The trifluoromethyl group can enhance the compound’s metabolic stability and lipophilicity.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Eigenschaften
IUPAC Name |
N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O/c1-15-5-6-17(14-24-15)22(29)25-19-9-11-28(12-10-19)21-8-7-20(26-27-21)16-3-2-4-18(23)13-16/h2-8,13-14,19H,9-12H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVCTCDJGNZTDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2CCN(CC2)C3=NN=C(C=C3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2558180.png)





![11-imino-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2558189.png)
![N-(3-bromophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide](/img/structure/B2558191.png)
![2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B2558194.png)
![2-(cyclopentylsulfanyl)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2558195.png)
![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2558197.png)
